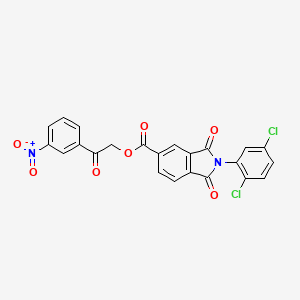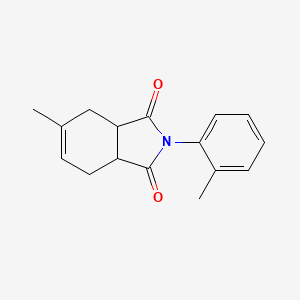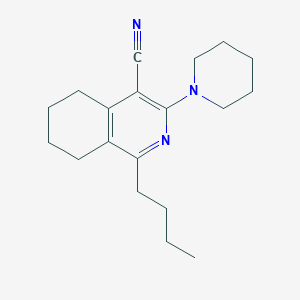![molecular formula C25H23ClN2O2 B15032471 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B15032471.png)
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 3,4-dimethylphenol.
Formation of Intermediate: 4-chloroaniline reacts with phosgene to form 4-chlorophenyl isocyanate.
Cyclization: The intermediate is then reacted with 2-aminobenzylamine to form the quinazolinone core.
Substitution: The final step involves the reaction of the quinazolinone core with 3-(3,4-dimethylphenoxy)propyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenoxy groups.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidation can lead to the formation of quinazolinone N-oxides.
Reduction: Reduction can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions can produce various substituted quinazolinone derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its anti-inflammatory and analgesic properties.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and cancer cell proliferation.
Receptor Binding: It binds to certain receptors, modulating their activity and leading to anti-inflammatory and analgesic effects.
Pathways: The compound affects pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-quinazolin-4-one: Lacks the dihydro component, potentially altering its biological activity.
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-2-one: Variation in the position of the substituents can lead to different pharmacological properties.
Uniqueness
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific enzymes and modulate receptor activity makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C25H23ClN2O2 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O2/c1-17-8-13-21(16-18(17)2)30-15-5-14-28-24(19-9-11-20(26)12-10-19)27-23-7-4-3-6-22(23)25(28)29/h3-4,6-13,16H,5,14-15H2,1-2H3 |
InChI Key |
WUNWZPZVQXKXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methylbutan-2-yl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B15032400.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15032401.png)
![3-[(5Z)-5-{[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15032403.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032410.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032411.png)
![cyclopropyl[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone](/img/structure/B15032419.png)

![2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032437.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B15032444.png)

![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15032456.png)

methanolate](/img/structure/B15032476.png)
![methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15032478.png)
